molecular formula C20H35N B14001962 N,N-dimethyl-1-phenyl-dodecan-1-amine CAS No. 18686-19-6

N,N-dimethyl-1-phenyl-dodecan-1-amine

Cat. No.: B14001962
CAS No.: 18686-19-6
M. Wt: 289.5 g/mol
InChI Key: JOMMTYCHJMELMQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-phenyl-dodecan-1-amine is an organic compound with the molecular formula C20H35N It is a tertiary amine, characterized by the presence of a phenyl group attached to a dodecane chain, with two methyl groups bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-1-phenyl-dodecan-1-amine can be synthesized through several methods. One common approach involves the alkylation of N,N-dimethylamine with 1-bromo-1-phenyl-dodecane. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-phenyl-dodecan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into secondary or primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Concentrated nitric acid and sulfuric acid mixture for nitration at low temperatures.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound reduced to secondary or primary amines.

    Substitution: Nitro or sulfonyl derivatives of the phenyl group.

Scientific Research Applications

N,N-dimethyl-1-phenyl-dodecan-1-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-phenyl-dodecan-1-amine involves its interaction with biological membranes and proteins. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it may interact with specific protein targets, inhibiting their function and leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-phenyl-decan-1-amine
  • N,N-dimethyl-1-phenyl-octan-1-amine
  • N,N-dimethyl-1-phenyl-hexan-1-amine

Uniqueness

N,N-dimethyl-1-phenyl-dodecan-1-amine is unique due to its longer dodecane chain, which imparts distinct physicochemical properties such as higher hydrophobicity and enhanced membrane interaction capabilities. This makes it particularly useful in applications requiring strong amphiphilic characteristics.

Properties

CAS No.

18686-19-6

Molecular Formula

C20H35N

Molecular Weight

289.5 g/mol

IUPAC Name

N,N-dimethyl-1-phenyldodecan-1-amine

InChI

InChI=1S/C20H35N/c1-4-5-6-7-8-9-10-11-15-18-20(21(2)3)19-16-13-12-14-17-19/h12-14,16-17,20H,4-11,15,18H2,1-3H3

InChI Key

JOMMTYCHJMELMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C1=CC=CC=C1)N(C)C

Origin of Product

United States

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